2,4-Dibromo-5-chloro-1-methylimidazole

Descripción general

Descripción

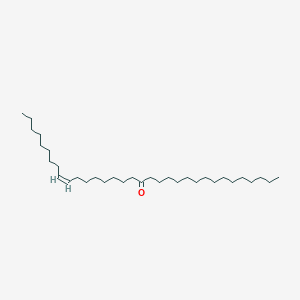

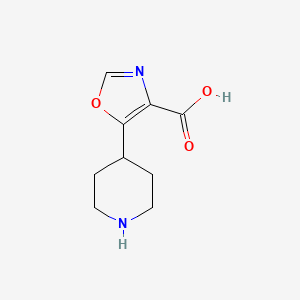

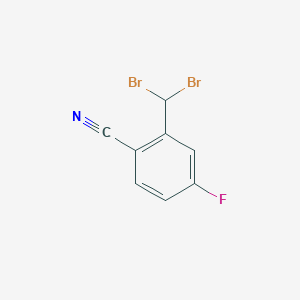

“2,4-Dibromo-5-chloro-1-methylimidazole” is a derivative of imidazole, which is an aromatic heterocyclic organic compound . It has two bromine atoms at the 2nd and 4th positions, a chlorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms in the imidazole ring .

Synthesis Analysis

The synthesis of “2,4-Dibromo-5-chloro-1-methylimidazole” could potentially involve the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Another possible method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Molecular Structure Analysis

The molecular formula of “2,4-Dibromo-5-chloro-1-methylimidazole” is C4H3Br2ClN2 . The molecular weight is approximately 274.34 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles in Organic Chemistry

2,4-Dibromo-5-chloro-1-methylimidazole is a valuable building block in the synthesis of imidazole heterocycles . These structures are significant due to their presence in many biologically active molecules. The compound can undergo various chemical reactions to create diverse imidazole derivatives, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry: Kinase Inhibitors

In medicinal chemistry, this compound is utilized in the synthesis of kinase inhibitors . Kinase inhibitors are crucial in treating diseases like cancer, as they can regulate signal transduction pathways. The bromine and chlorine substituents offer unique points for further functionalization, making it a versatile precursor for developing targeted therapies.

Agricultural Chemistry: Pesticide Development

The halogenated imidazole core of 2,4-Dibromo-5-chloro-1-methylimidazole can be leveraged to develop novel pesticides . Its structure can be incorporated into compounds that disrupt the life cycle of pests, offering a potential pathway for creating more effective and environmentally friendly agricultural chemicals.

Materials Science: Epoxy Curing Agents

In materials science, derivatives of this compound can act as curing agents for epoxy resins . These resins are used in a wide range of applications, from coatings to aerospace composites. The imidazole ring can enhance the thermal and chemical resistance of the cured products.

Environmental Science: Pollutant Removal

Research in environmental science has explored the use of imidazole derivatives for pollutant removal . The electron-rich nature of the imidazole ring, especially when substituted with halogens, can interact with various contaminants, aiding in their breakdown or removal from ecosystems.

Biochemistry: Enzyme Mimics

In biochemistry, the compound’s structure is similar to the naturally occurring imidazole groups in biological systems . It can be used to create enzyme mimics or inhibitors, helping to understand enzyme mechanisms or regulate biochemical pathways.

Pharmacy: Drug Formulation

Pharmaceutical applications include using the compound in drug formulation . Its structural properties can improve the stability of active pharmaceutical ingredients or modify their release profiles, enhancing the efficacy of medications.

Catalysis: Synthesis of Fine Chemicals

Lastly, in catalysis, 2,4-Dibromo-5-chloro-1-methylimidazole can be a component in catalyst systems . It can facilitate various chemical transformations, leading to the efficient synthesis of fine chemicals and intermediates required in multiple industries.

Propiedades

IUPAC Name |

2,4-dibromo-5-chloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGIZJFYFUTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-chloro-1-methylimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)